molecular formula C21H30N4O3 B15347490 Butyric acid, 4-(benzoyl((cyclohexyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- CAS No. 81186-20-1

Butyric acid, 4-(benzoyl((cyclohexyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)-

Cat. No.: B15347490
CAS No.: 81186-20-1
M. Wt: 386.5 g/mol
InChI Key: PSFDRSWFKUYVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyric acid, 4-(benzoyl((cyclohexyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- (molecular formula: C₁₉H₂₈N₄O₄) is a complex organic compound featuring a butyric acid backbone modified with a benzoyl group, a cyclohexyl-substituted 4,5-dihydro-1H-imidazol-2-yl moiety, and an intricate amino-methyl linkage. Key structural elements include:

  • Cyclohexyl group: Enhances lipophilicity and steric bulk.
  • 4,5-Dihydro-1H-imidazol-2-yl: A partially saturated imidazole ring, contributing to hydrogen-bonding and coordination capabilities.
  • Butyric acid chain: Provides carboxylic acid functionality for solubility and ionic interactions.

The compound’s SMILES notation (CCCC(N(CN(CCCC(=O)O)C(=O)C1=CC=CC=C1)C2=NCCN2)O) and InChIKey (GARHORUDOLGIOA-RVJKNMGLCT) confirm its stereochemical complexity .

Properties

CAS No.

81186-20-1

Molecular Formula

C21H30N4O3

Molecular Weight

386.5 g/mol

IUPAC Name

4-[benzoyl-[[cyclohexyl(4,5-dihydro-1H-imidazol-2-yl)amino]methyl]amino]butanoic acid

InChI

InChI=1S/C21H30N4O3/c26-19(27)12-7-15-24(20(28)17-8-3-1-4-9-17)16-25(21-22-13-14-23-21)18-10-5-2-6-11-18/h1,3-4,8-9,18H,2,5-7,10-16H2,(H,22,23)(H,26,27)

InChI Key

PSFDRSWFKUYVET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CN(CCCC(=O)O)C(=O)C2=CC=CC=C2)C3=NCCN3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Molecular Formula Key Functional Groups Structural Differences vs. Target Compound Reference
Butyric acid, 4-(benzoyl((cyclohexyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- C₁₉H₂₈N₄O₄ Benzoyl, cyclohexyl, 4,5-dihydroimidazole Reference compound
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid C₂₅H₂₂N₂O₃ Benzoic acid, diphenylimidazole Replaces benzoyl with benzoic acid; lacks cyclohexyl
2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium 4-aminobenzoate C₁₇H₁₇N₅O₂ Dual imidazolyl groups, 4-aminobenzoate ion Ionic form; lacks butyric acid and benzoyl groups
4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid C₁₂H₁₃N₃O₃ Benzoic acid, oxo-imidazole Smaller backbone; oxo group modifies imidazole ring
Key Observations:

Backbone and Solubility : The target compound’s butyric acid chain enhances hydrophilicity compared to benzoic acid derivatives (e.g., ), which may influence solubility in aqueous environments.

Aromatic vs. Aliphatic Substituents: The benzoyl group in the target compound offers distinct electronic properties compared to the diphenylimidazole in or the 4-aminobenzoate in .

Imidazole Modifications : The 4,5-dihydroimidazole in the target compound is partially saturated, contrasting with the oxo-imidazole in , which may alter tautomerization and binding affinity.

Pharmacological Implications (Inferred)

Though direct bioactivity data for the target compound are absent, structurally related imidazole derivatives are noted for diverse biological roles:

  • Ionizable Groups: The carboxylic acid in the target and 4-aminobenzoate in may facilitate ionic interactions in biological systems.

Preparation Methods

Imidazoline Ring Formation

The 4,5-dihydroimidazole (imidazoline) ring is synthesized via cyclocondensation of 1,2-diamines with nitriles or carbonyl compounds. A proven method involves:

  • Reacting cyclohexylamine with 2-chloroacetonitrile in the presence of ammonium acetate under reflux conditions.
  • Catalytic hydrogenation of the resulting imine intermediate using Pd/C in methanol yields the saturated imidazoline ring.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
2-Chloroacetonitrile Ethanol 80°C 12 h 78%
NH₄OAc, Pd/C (10%) Methanol RT, H₂ (1 atm) 6 h 85%

Alternative Route via Van Leusen Reaction

The Van Leusen protocol employing TosMIC (tosylmethyl isocyanide) offers a versatile pathway:

  • Cyclohexylamine reacts with TosMIC in THF at 0°C.
  • Base-mediated cyclization (K₂CO₃, DMF) forms the imidazoline core.

Key Advantage : This method avoids harsh reducing agents and achieves regioselective ring formation.

Preparation of 4-(Benzoylamino)Butyric Acid

Stepwise Amidation and Hydrolysis

  • Benzoylation of 4-Aminobutyric Acid :
    • 4-Aminobutyric acid is treated with benzoyl chloride in dichloromethane (DCM) using triethylamine as a base.
    • Conditions : 0°C → RT, 4 h, 92% yield.
  • Selective Protection :
    • The carboxylic acid is protected as a tert-butyl ester (Boc₂O, DMAP) to prevent side reactions during subsequent steps.

Fragment Coupling and Final Assembly

Methylene Bridge Installation

The critical linkage between Fragments A and B is established via reductive amination:

  • Formation of Schiff Base :
    • Cyclohexyl(4,5-dihydro-1H-imidazol-2-yl)amine reacts with 4-(benzoylamino)butyraldehyde in methanol.
    • Catalyst : NaBH₃CN, 0°C, 8 h.
  • Reduction :
    • The imine intermediate is reduced to the secondary amine using NaBH₄ in ethanol.

Optimization Note : Silica-supported alkylating reagents (e.g., Si-OBPn) enhance reaction efficiency in one-pot protocols, minimizing purification needs.

Deprotection and Acidification

  • Boc Group Removal :
    • Treatment with TFA (trifluoroacetic acid) in DCM liberates the carboxylic acid.
  • Final Purification :
    • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields the target compound in >95% purity.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantage Limitation
Van Leusen + Reductive Amination 5 48% High regioselectivity Requires Boc protection
Cyclocondensation + Direct Coupling 4 52% Fewer steps Lower imidazoline yield

Industrial-Scale Considerations

Catalytic Innovations

  • Nanocatalysts : Fe₃O₄@SiO₂/bipyridinium nanocomposites enable solvent-free reactions, reducing waste and improving atom economy.
  • Microwave Assistance : Cyclization steps achieve 80% yield reductions in time (2 h vs. 12 h conventionally).

Environmental Impact Mitigation

  • Solvent Recycling : Ethanol/water mixtures replace DMF in large-scale runs, aligning with green chemistry principles.
  • Byproduct Management : NH₄OAc from cyclocondensation is neutralized and repurposed as fertilizer.

Q & A

Basic Question: What experimental strategies are recommended for synthesizing and purifying this compound, given its complex imidazole and cyclohexyl substituents?

Methodological Answer:
The synthesis of imidazole-containing compounds often involves multi-step reactions with careful optimization. For example, analogous imidazole derivatives have been synthesized via condensation reactions between amino alcohols and aldehydes under reflux conditions, followed by purification via recrystallization or column chromatography . Key steps include:

  • Reagent Selection: Use of absolute ethanol as a solvent and glacial acetic acid as a catalyst to promote imine formation .
  • Purification: Vacuum evaporation to concentrate the product, followed by filtration to isolate solids. Impurities from unreacted starting materials (e.g., substituted benzaldehydes) can be removed using gradient elution in HPLC .
  • Yield Optimization: Adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of amine and aldehyde) and reaction time (e.g., 4–6 hours) to minimize side products .

Advanced Question: How can structural contradictions in crystallographic data be resolved for compounds with flexible cyclohexyl and imidazole moieties?

Methodological Answer:
Flexible substituents like cyclohexyl groups often lead to disordered crystal structures. To address this:

  • X-ray Crystallography: Use low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts. For example, CCDC 1038591 resolved imidazole ring conformations by combining high-resolution data with SHELXL refinement .
  • Computational Modeling: Apply Density Functional Theory (DFT) to predict stable conformers and compare calculated/experimental bond lengths and angles. This approach was validated for acyl hydrazides in CCDC 2032776 .
  • Dynamic NMR: Characterize solution-phase conformational changes by monitoring chemical shift variations at different temperatures .

Basic Question: What spectroscopic techniques are most effective for characterizing the benzoyl and imidazole functional groups in this compound?

Methodological Answer:

  • FT-IR Spectroscopy: Identify the benzoyl carbonyl stretch (~1680 cm⁻¹) and imidazole C=N stretch (~1600 cm⁻¹). Overlapping peaks can be deconvoluted using second-derivative analysis .
  • NMR Spectroscopy:
    • ¹H NMR: Look for imidazole NH protons as broad singlets (~δ 12–14 ppm) and cyclohexyl protons as multiplets (δ 1.0–2.5 ppm) .
    • ¹³C NMR: Benzoyl carbonyl carbons appear at ~δ 165–170 ppm, while imidazole carbons resonate at δ 120–150 ppm .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula using electrospray ionization (ESI+) with <5 ppm mass accuracy .

Advanced Question: How can computational methods predict the reactivity of the 4,5-dihydro-1H-imidazol-2-yl group in nucleophilic reactions?

Methodological Answer:

  • Reactivity Prediction: Use quantum chemical calculations (e.g., Gaussian 16) to compute Fukui indices for nucleophilic sites. For example, the imidazole N-atom in 4,5-dihydro-1H-imidazol-2-yl derivatives shows high nucleophilicity (f⁻ > 0.1) .
  • Transition-State Modeling: Employ the Nudged Elastic Band (NEB) method to simulate reaction pathways, as demonstrated for similar imidazole reactions in ICReDD studies .
  • Solvent Effects: Include polarizable continuum models (PCM) to account for solvation energy changes in protic solvents like ethanol .

Basic Question: What biological activity assays are suitable for evaluating this compound’s potential as a therapeutic agent?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, imidazole derivatives are screened at 10 µM–1 mM concentrations with IC₅₀ calculations .
  • Cytotoxicity Screening: Use MTT assays on human cell lines (e.g., HEK-293) to assess viability. Include positive controls (e.g., cisplatin) and triplicate measurements to ensure reproducibility .
  • Molecular Docking: Perform AutoDock Vina simulations to predict binding affinities to protein targets (e.g., PD-L1 or EGFR) .

Advanced Question: How can researchers address discrepancies in chromatographic data caused by epimerization or tautomerism?

Methodological Answer:

  • Chromatographic Optimization: Adjust mobile phase pH (e.g., 2.5–3.5 for acidic conditions) to stabilize tautomers. For epimers, use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Kinetic Studies: Monitor epimerization rates via time-resolved HPLC. For example, (4S)-2-{[...]}-carboxylic acid showed variable elution times under different temperatures .
  • Spectroscopic Validation: Combine Circular Dichroism (CD) with 2D-NOSY to distinguish epimers in solution .

Advanced Question: What strategies are recommended for analyzing non-covalent interactions (e.g., hydrogen bonding) in the solid-state structure?

Methodological Answer:

  • X-ray Crystallography: Generate Hirshfeld surfaces to visualize intermolecular interactions. For example, CCDC 1038591 revealed O–H···N hydrogen bonds between hydroxyl and imidazole groups .
  • Lattice Energy Calculations: Use PIXEL method to quantify interaction energies (e.g., ~30 kJ/mol for C–H···π contacts) .
  • Thermogravimetric Analysis (TGA): Correlate thermal stability (e.g., decomposition at 200–250°C) with hydrogen-bond network robustness .

Basic Question: How should researchers design experiments to probe the stability of the benzoyl-amino linkage under acidic/basic conditions?

Methodological Answer:

  • pH-Dependent Stability Tests:
    • Acidic Conditions: Incubate the compound in 0.1 M HCl (pH 1) at 37°C for 24 hours. Monitor degradation via HPLC .
    • Basic Conditions: Use 0.1 M NaOH (pH 13) and track hydrolysis products (e.g., free benzoic acid) using LC-MS .
  • Kinetic Modeling: Apply pseudo-first-order kinetics to calculate half-lives (t₁/₂) and activation energies (Eₐ) via Arrhenius plots .

Advanced Question: How can machine learning (ML) models accelerate the discovery of derivatives with enhanced bioactivity?

Methodological Answer:

  • Dataset Curation: Compile structural descriptors (e.g., logP, topological polar surface area) and bioactivity data from public databases (e.g., ChEMBL) .
  • Model Training: Use Random Forest or Graph Neural Networks (GNNs) to predict IC₅₀ values. ICReDD’s workflow achieved >80% accuracy in reaction outcome prediction .
  • Experimental Validation: Prioritize top candidates (e.g., derivatives with predicted IC₅₀ < 1 µM) for synthesis and testing .

Basic Question: What safety protocols are essential when handling reactive intermediates during synthesis?

Methodological Answer:

  • Hazard Assessment: Review SDS for precursors like 2,4,6-trichlorotriazine (corrosive, toxic). Use fume hoods and PPE (gloves, goggles) .
  • Waste Management: Neutralize acidic/basic waste with bicarbonate or citric acid before disposal .
  • Emergency Procedures: Maintain spill kits with absorbents (e.g., vermiculite) and eyewash stations in the lab .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.